1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a fascinating chemical compound known for its intricate molecular structure. This compound belongs to the class of heterocyclic compounds, specifically triazines, which are characterized by their nitrogen-rich content and high chemical stability . The unique structure of this compound makes it a subject of interest in various fields, including drug discovery, nanotechnology, and materials science.
Preparation Methods
The synthesis of 1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves several synthetic routes. Common methods include microwave-assisted synthesis, solid-phase synthesis, and metal-based reactions . These methods often involve the use of linear, angular, and fused triazine heterocycles through combinatorial approaches. Industrial production methods may utilize multicomponent one-pot reactions to achieve higher yields and efficiency .
Chemical Reactions Analysis
1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes a variety of organic transformations. These include:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound, often resulting in the formation of new bonds.
Coupling Reactions: These reactions typically involve the joining of two molecules with the aid of a catalyst.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of a cyclic structure within the molecule.
Common reagents used in these reactions include various acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has diverse applications in scientific research. It is used in:
Drug Discovery: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Nanotechnology: Its stability and electronic properties make it suitable for use in nanomaterials and nanodevices.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrogen-rich structure allows it to form stable complexes with various biomolecules, influencing their function and activity . The specific pathways involved depend on the context of its application, such as its use in drug discovery or materials science.
Comparison with Similar Compounds
1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can be compared with other similar compounds, such as:
- 1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications
Properties
IUPAC Name |
1-ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-6-18-12-14-10-9(19(12)8(3)7(2)15-18)11(20)17(5)13(21)16(10)4/h8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVIFIJHIRJLRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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